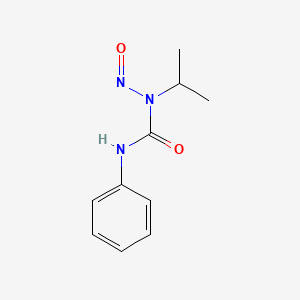

1-Isopropyl-1-nitroso-3-phenylurea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

78326-57-5 |

|---|---|

Molecular Formula |

C10H13N3O2 |

Molecular Weight |

207.23 g/mol |

IUPAC Name |

1-nitroso-3-phenyl-1-propan-2-ylurea |

InChI |

InChI=1S/C10H13N3O2/c1-8(2)13(12-15)10(14)11-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,14) |

InChI Key |

VBIPNWLRLREJNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(=O)NC1=CC=CC=C1)N=O |

Origin of Product |

United States |

Chemical Synthesis and Preparative Methodologies of 1 Isopropyl 1 Nitroso 3 Phenylurea

Precursor Synthesis and Derivatization

The most common and direct method for synthesizing 1-Isopropyl-3-phenylurea involves the reaction of an amine with an isocyanate. wikipedia.org Specifically, phenyl isocyanate is reacted with isopropylamine (B41738). prepchem.com This condensation reaction is typically straightforward and provides the desired urea (B33335) derivative in good yield.

A documented procedure involves adding a solution of isopropylamine in acetone (B3395972) dropwise to a suspension of phenylcarbamoyl-benzoic acid sulfimide (B8482401) in acetone. prepchem.com The reaction mixture is stirred at ambient temperature, followed by dilution with water and cooling to precipitate the crystalline 1-phenyl-3-i-propylurea, which can then be isolated by filtration. prepchem.com

Another general approach for creating unsymmetrical ureas is the condensation of isocyanates with amines. wikipedia.org For instance, the reaction of phenyl isocyanate with an appropriate amine is a key step in forming the urea linkage. nih.gov

The following table summarizes a typical synthesis of the precursor, 1-Isopropyl-3-phenylurea. prepchem.com

| Reactants | Reagents/Solvents | Reaction Conditions | Product | Yield | Melting Point |

| Phenylcarbamoyl-benzoic acid sulfimide, Isopropylamine | Acetone, Water | Stirring for 30 minutes at ambient temperature, followed by cooling | 1-phenyl-3-i-propylurea | Not specified, but 0.75g of product from 1.5g starting material | 158°-160° C |

Beyond the standard isocyanate-amine reaction, other methods exist for synthesizing urea derivatives, which can be adapted for the production of the required precursors. These routes may offer advantages in terms of starting material availability or avoidance of hazardous reagents like phosgene (B1210022) and isocyanates. wikipedia.org

One such method is the reaction of amines with urea. wikipedia.org This transamidation reaction can be used to produce monosubstituted or unsymmetrical ureas. For example, monomethylurea is produced from methylamine (B109427) and urea. wikipedia.org A similar principle could be applied to synthesize 1-Isopropyl-3-phenylurea, although specific conditions would need to be optimized.

Another approach involves the reaction of ammonium (B1175870) salts with alkali metal cyanates. This method is used to generate unsymmetrical primary ureas. For instance, the sweetener dulcin (B141269) is produced by the condensation of ethoxyaniline with potassium cyanate. wikipedia.org

The use of phosgene to react with amines is a well-established industrial method for urea synthesis, proceeding through an isocyanate intermediate. wikipedia.org However, due to the high toxicity of phosgene, this method is less favorable in a laboratory setting. wikipedia.org

N-Nitrosation Reactions for 1-Isopropyl-1-nitroso-3-phenylurea Formation

The introduction of the nitroso group onto the nitrogen atom of the urea precursor is the defining step in the synthesis of the target compound. This transformation is typically achieved through direct nitrosation using a nitrosating agent.

Direct N-nitrosation is a common method for preparing N-nitroso compounds. This typically involves the reaction of a secondary amine or amide with a source of the nitrosonium ion (NO+), which is often generated in situ from sodium nitrite (B80452) under acidic conditions. nih.govineosopen.org

For the synthesis of this compound, the precursor 1-Isopropyl-3-phenylurea would be treated with a nitrosating agent. The nitrosation of secondary aromatic amines initially occurs at the nitrogen, yielding an N-nitrosoamine. nih.gov While the target molecule is a nitrosourea (B86855), the principle of direct nitrosation of the N-H bond is analogous.

The formation of N-nitrosamides has been demonstrated in various contexts. For example, N-(nitrosomethyl)urea (NMU) has been characterized in nitrosated fish sauce, where its formation is dependent on pH and nitrite concentration. nih.govnih.gov This highlights the feasibility of nitrosating urea-like structures under acidic conditions with a nitrite source. nih.gov

The general conditions for such a reaction would involve dissolving the 1-Isopropyl-3-phenylurea in a suitable solvent and treating it with sodium nitrite in the presence of an acid, such as hydrochloric acid or trifluoroacetic acid, at controlled temperatures. nih.govnih.gov

The following table outlines the general reagents and conditions for direct N-nitrosation.

| Substrate | Nitrosating Agent | Acid Catalyst | Typical Conditions | Product Type |

| Secondary Amine/Amide | Sodium Nitrite | Hydrochloric Acid, Trifluoroacetic Acid | Low temperature (e.g., 0-5 °C) | N-Nitroso compound |

While chemical synthesis is the predominant method for producing N-nitroso compounds, there is growing interest in biocatalytic approaches. Research into enzymatic nitration has identified enzymes capable of generating reactive nitrogen species. dtic.mil

For instance, studies on the biosynthesis of N-nitroglycine have suggested the involvement of enzymes like nitric oxide synthase (NOS) or cytochrome P450s. dtic.mil These enzymes can oxidize L-arginine to produce nitric oxide (•NO) or other nitrogen oxides, which could then act as nitrosating agents. dtic.mil While direct enzymatic synthesis of this compound has not been specifically reported, the existence of such enzymatic machinery in microorganisms for producing other nitro-containing natural products suggests a potential future avenue for biocatalytic synthesis. dtic.mil However, current practical synthesis relies on chemical methods.

Chemical Yield Optimization and Purity Considerations in Synthesis

Optimizing the yield and ensuring the purity of the final this compound product are critical aspects of its synthesis. A major challenge in the preparation of nitroso compounds is their potential for further oxidation to the corresponding nitro derivatives, which can significantly reduce the yield. nih.gov

The choice of solvent and reaction temperature is crucial. For instance, the isomerization of primary and secondary nitrosoalkanes to oximes can be a competing reaction, restricting the choice of solvent. nih.gov

Purification of the final product is essential to remove unreacted starting materials, by-products from side reactions, and any residual reagents. Recrystallization is a common technique for purifying solid organic compounds. For example, in the synthesis of an N-nitroso-N-phenylhydroxylamine ammonium salt, the crude product is recrystallized from dehydrated alcohol to obtain a pure, needle-like solid. google.com The purity is often verified using techniques like High-Performance Liquid Chromatography (HPLC). google.com In one documented synthesis, a yield of 88% with a purity of 99.1% as determined by HPLC was achieved after purification. google.com

Mechanistic Elucidation of 1 Isopropyl 1 Nitroso 3 Phenylurea Decomposition

Hydrolytic Degradation Pathways

The decomposition of 1-Isopropyl-1-nitroso-3-phenylurea in aqueous solution is a complex process influenced by several factors, most notably pH. The degradation proceeds through distinct pathways involving both spontaneous and catalyzed hydrolysis.

pH-Dependent Hydrolysis Kinetics and Mechanisms

The rate of hydrolysis of N-nitrosourea compounds is highly dependent on the pH of the aqueous medium. Studies on analogous compounds show that decomposition can be catalyzed by both acid and base. For many nitrosoureas, the hydrolytic reaction between pH 3 and 8 is a combination of spontaneous water-catalyzed and hydroxide-ion-catalyzed reactions. nih.gov The contribution of each of these reactions changes with pH, which can also lead to different product distributions. nih.gov

In acidic solutions (pH 1-5), the degradation of related N-nitroso compounds can be significantly slower than in neutral or basic conditions. acs.org For example, the degradation of N-nitroso-hydrochlorothiazide (NO-HCT) is slower at pH 1 to 5, and yields a different impurity profile compared to breakdown at higher pH values. acs.org At very low pH (e.g., pH 1), the decomposition can lead to the formation of a diazonium salt from degradation products. acs.org

As the pH increases towards neutrality and into the basic range, the rate of hydrolysis generally increases. A study on various N-nitrosoureas demonstrated a steep rise in the decomposition rate above pH 8. researchgate.net This indicates a shift in the dominant degradation mechanism from spontaneous hydrolysis to a base-catalyzed pathway.

Table 1: General pH-Dependence of N-Nitrosourea Decomposition

| pH Range | Dominant Mechanism | Relative Rate | Primary Outcome |

| Acidic (pH < 5) | Specific acid catalysis / Spontaneous hydrolysis | Slower | Varies; can include denitrosation |

| Neutral (pH ~7) | Spontaneous hydrolysis (water-catalyzed) | Moderate | Formation of key intermediates |

| Basic (pH > 8) | Base-catalyzed decomposition | Faster | Rapid formation of intermediates |

Base-Catalyzed Decomposition: Proton Abstraction and Nucleophilic Attack

In basic conditions, the decomposition of N-nitrosoureas that possess a proton on the N-3 nitrogen (the nitrogen adjacent to the carbonyl group) is significantly accelerated. The mechanism for this compound, which has such a proton, is believed to proceed primarily through the abstraction of this acidic proton by a base (e.g., hydroxide (B78521) ion). rsc.org

Aqueous Stability and Degradation Profiling

The stability of this compound in aqueous solution is inherently low, and it undergoes spontaneous, nonenzymatic degradation. nih.gov The half-life is highly pH-dependent, being more stable in acidic solutions and decomposing rapidly in alkaline solutions. nih.gov For instance, the related compound CCNU has a half-life of 117 minutes at neutral pH. nih.gov

Upon decomposition in aqueous media, N-nitrosoureas break down into two main types of reactive intermediates: one derived from the nitroso-alkylamino portion and the other from the urea (B33335) backbone. nih.gov For this compound, this process yields an isopropyl diazonium species and phenyl isocyanate. These intermediates then rapidly react with water and other available nucleophiles. The final degradation products in a simple aqueous system would be isopropanol (B130326) (from the diazonium ion) and aniline (B41778) (from the hydrolysis of phenyl isocyanate), along with carbon dioxide and nitrogen gas.

Reactive Intermediate Generation and Characterization

The decomposition of this compound is defined by the formation of highly reactive, transient species that dictate the final product profile.

Formation of Diazohydroxide and Diazonium Ions

The breakdown of the N-nitroso group is a critical step. Following the initial deprotonation in a basic medium, the resulting anion rearranges to form an alkyldiazotate or diazohydroxide intermediate. researchgate.net In the case of this compound, this would be an isopropyl diazohydroxide.

This diazohydroxide is unstable and exists in equilibrium with the corresponding diazonium ion. acs.org Under aqueous conditions, the isopropyl diazonium ion (CH₃)₂CH-N₂⁺ is generated. researchgate.net This species is highly unstable and rapidly loses molecular nitrogen (N₂) to form an isopropyl carbocation. This carbocation is then immediately quenched by water to yield isopropanol.

The formation of a diazonium ion from the decomposition of N-nitrosoureas is a well-established pathway, leading to alkylating species that are responsible for many of the biological effects of this class of compounds. nih.govnih.gov

Isocyanate Generation and Subsequent Transformations

Simultaneously with the formation of the diazonium species, the other fragment of the molecule is released as phenyl isocyanate (C₆H₅-N=C=O). nih.govresearchgate.net The generation of an isocyanate is a characteristic feature of N-nitrosourea decomposition. researchgate.net

Isocyanates are highly electrophilic and react readily with nucleophiles. In an aqueous environment, phenyl isocyanate is not stable and undergoes rapid hydrolysis. The nucleophilic attack of water on the carbonyl carbon of the isocyanate leads to the formation of an unstable carbamic acid (phenylcarbamic acid). This carbamic acid then spontaneously decarboxylates (loses CO₂) to yield aniline.

This rapid hydrolysis prevents the accumulation of the isocyanate in aqueous media.

Detection and Trapping of Transient Species

The decomposition of this compound is initiated by the cleavage of the N-N bond, leading to the formation of highly reactive transient species. The primary intermediates are believed to be the isopropyl diazonium ion and the phenylaminocarbonyl radical, or subsequent radical species. The direct detection of these short-lived intermediates is challenging due to their high reactivity.

Electron Spin Resonance (ESR) Spectroscopy and Spin Trapping: A powerful technique for detecting and identifying transient radical species is Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy. mdpi.comchemicalbook.com However, the low concentrations and short half-lives of the primary radicals often make direct detection impossible. To overcome this, the spin trapping technique is employed. mdpi.comnih.govnih.gov This method involves the use of a "spin trap," a diamagnetic molecule that reacts with the transient radical to form a more stable paramagnetic radical adduct. This spin adduct has a longer lifetime, allowing for its detection and characterization by ESR. mdpi.com

Commonly used spin traps for this purpose include nitrones and nitroso compounds. nih.gov For instance, in the study of similar N-nitrosourea decompositions, spin traps have been successfully used to capture and identify radical intermediates. nih.gov The resulting ESR spectrum of the spin adduct provides information about the structure of the original transient radical.

In the context of this compound decomposition, spin trapping experiments would be essential to definitively identify the radical intermediates, such as the isopropyl radical, which could form from the breakdown of the isopropyl diazonium ion.

Alternative Decomposition Routes

Beyond the primary heterolytic and homolytic cleavage pathways, the decomposition of this compound can proceed through alternative routes, particularly when exposed to light or under conditions that favor molecular rearrangements.

Photochemical Degradation Mechanisms

Exposure to ultraviolet (UV) light can significantly influence the degradation of N-nitrosoureas. Photochemical decomposition often involves different mechanisms than thermal decomposition. For N-nitrosamides, photolysis can lead to the fission of the nitrogen-nitrogen bond, a pathway that contrasts with the typical thermal cleavage of the nitrogen-carbonyl bond.

The photolysis of N-nitroso compounds can generate nitric oxide (NO) and other radical species. For example, the photochemical decomposition of nitramines has been shown to produce nitrogen dioxide radicals (.NO2). nih.gov Quantum mechanical calculations on the UV photolysis of nitrosamines suggest that degradation can proceed through multiple pathways, including the homolytic cleavage of the N-N bond to form an aminium radical and nitric oxide. nih.gov

For this compound, photochemical degradation would likely involve the absorption of UV radiation, leading to an excited state that can then undergo bond cleavage. The specific products would depend on the wavelength of light and the solvent but could include the isopropyl radical, phenylisocyanate, and various nitrogen-containing species.

Intramolecular Rearrangement Reactions

Intramolecular rearrangements can represent a significant alternative decomposition pathway for this compound. One plausible rearrangement is analogous to the Fries rearrangement, which involves the migration of an acyl group of a phenolic ester to the aryl ring. In the case of this compound, this could involve the migration of a group from the urea nitrogen to the phenyl ring.

Another potential intramolecular reaction could lead to the formation of cyclic structures, although this would be highly dependent on the specific reaction conditions.

Formation of Secondary Reactive Products (e.g., epoxides, carbonyl compounds)

The primary decomposition products of this compound are themselves reactive and can undergo further reactions to form a variety of secondary products.

Epoxides: The formation of epoxides from the decomposition of N-nitrosoureas has been observed, particularly in the presence of alkenes. The decomposition of (hydroxyalkyl)nitrosoureas is known to produce epoxides as one of the products. nih.gov The isopropyl diazonium ion, a key intermediate in the decomposition of this compound, could potentially react with alkenes to form epoxides, although this is a speculative pathway without direct experimental evidence for this specific compound.

The table below summarizes the potential decomposition products and the methods for their detection.

| Product Category | Specific Examples | Detection/Characterization Methods |

| Transient Species | Isopropyl diazonium ion, Isopropyl radical, Phenylaminocarbonyl radical | Electron Spin Resonance (ESR) with Spin Trapping |

| Photochemical Products | Isopropyl radical, Phenylisocyanate, Nitric Oxide | Gas Chromatography-Mass Spectrometry (GC-MS), Infrared (IR) Spectroscopy |

| Rearrangement Products | Isopropyl-substituted anilines | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |

| Secondary Products | Epoxides (in the presence of alkenes), Acetone (B3395972), Phenylurethane (in the presence of alcohols) | GC-MS, NMR Spectroscopy |

Molecular Interactions and Alkylation Chemistry of 1 Isopropyl 1 Nitroso 3 Phenylurea

Interactions with Biological Nucleophiles

The reactivity of 1-Isopropyl-1-nitroso-3-phenylurea is dictated by the chemistry of the N-nitroso-N-alkylurea functional group. Under physiological conditions, these compounds are known to decompose, generating reactive intermediates that can interact with various biological nucleophiles.

Direct Chemical Reactions with Small Molecule Nucleophiles

N-nitroso-N-alkylureas undergo decomposition in aqueous solutions to form two key reactive species: an alkyldiazonium ion and an isocyanate. In the case of this compound, decomposition would yield an isopropyldiazonium ion and phenyl isocyanate.

The isopropyldiazonium ion is a potent alkylating agent that can react with various nucleophiles. The rate and nature of this reaction are influenced by the steric bulk of the isopropyl group. Studies on other N-alkyl-N-nitrosoureas have shown that the alkylating potential generally decreases with increasing size of the alkyl group, following an order of methyl > ethyl > propyl > butyl. researchgate.net This suggests that the isopropyl group, being a branched and bulkier alkyl group, may exhibit a different reactivity profile compared to its straight-chain counterparts due to steric hindrance. masterorganicchemistry.com

Phenyl isocyanate, the other decomposition product, is a powerful carbamoylating agent. It readily reacts with nucleophilic groups, such as the amino and sulfhydryl groups of small molecules like amino acids and glutathione. tandfonline.comnih.gov

Alkylation of DNA Bases: Regioselectivity and Adduct Formation

The primary mechanism of genotoxicity for N-nitroso-N-alkylureas is the alkylation of DNA. The isopropyldiazonium ion generated from this compound can attack various nucleophilic sites on DNA bases. The major sites of alkylation for nitrosoureas are the oxygen and nitrogen atoms of the DNA bases. nih.gov

Common DNA adducts formed by N-nitroso compounds include:

O⁶-alkylguanine: This is considered a highly mutagenic lesion.

N⁷-alkylguanine: Often the most abundant adduct.

N³-alkyladenine.

O⁴-alkylthymine.

Phosphotriesters: Formed by alkylation of the phosphate (B84403) backbone.

The regioselectivity of DNA alkylation, meaning the preference for which atom in the DNA is alkylated, can be influenced by the nature of the alkyl group. While specific data for the isopropyl group from this compound is not available, studies with other alkylnitrosoureas indicate that the distribution of adducts can vary. For instance, N-ethyl-N-nitrosourea (ENU) shows a higher proportion of O-alkylation compared to N-methyl-N-nitrosourea (MNU). dntb.gov.ua The steric bulk of the isopropyl group may influence the accessibility of different nucleophilic sites within the DNA double helix, potentially altering the ratio of different DNA adducts formed. masterorganicchemistry.com The repair of these adducts can also be affected by the size of the alkyl group, with repair efficiency decreasing as the alkyl group size increases. nih.gov

| Alkylating Agent | Major DNA Adducts | Reference |

| N-Methyl-N-nitrosourea (MNU) | N⁷-methylguanine, O⁶-methylguanine, N³-methyladenine | psu.edu |

| N-Ethyl-N-nitrosourea (ENU) | N⁷-ethylguanine, O⁶-ethylguanine, O²-ethylthymine, Phosphotriesters | dntb.gov.uapsu.edu |

| General N-Nitrosoureas | O⁶-alkylguanine, N⁷-alkylguanine, N³-alkyladenine, O⁴-alkylthymine | nih.gov |

DNA Cross-linking Mechanisms Induced by the Chemical Compound

DNA cross-linking is a severe form of DNA damage where two nucleotide bases are covalently linked. Interstrand cross-links (ICLs), which connect the two strands of the DNA double helix, are particularly cytotoxic. Bifunctional alkylating agents, such as the 1-(2-chloroethyl)-1-nitrosoureas (CENUs), are well-known for their ability to form ICLs. nih.gov This process typically involves a two-step reaction where an initial alkylation of a guanine (B1146940) base is followed by a second reaction with a base on the opposite strand. nih.gov

This compound is a monofunctional alkylating agent, meaning it possesses only one alkylating group. Generally, monofunctional agents are not considered to be significant inducers of DNA cross-links. Studies with N-methyl-N-nitrosourea have shown no detectable cross-linking. nih.gov Therefore, it is unlikely that this compound would induce DNA cross-linking through the classical mechanisms observed for bifunctional nitrosoureas.

Protein Carbamoylation Processes

In addition to alkylation, the decomposition of this compound also leads to the formation of phenyl isocyanate, which can modify proteins through a process called carbamoylation.

Reaction with Amino Acid Residues and Protein Functional Groups

Phenyl isocyanate is an electrophilic molecule that readily reacts with nucleophilic functional groups on amino acid residues within proteins. The primary targets for carbamoylation are the ε-amino group of lysine (B10760008) residues and the α-amino group of the N-terminal amino acid. nih.govnih.gov Other nucleophilic amino acid side chains, such as the sulfhydryl group of cysteine and the hydroxyl groups of serine and tyrosine, can also be targets for carbamoylation by isocyanates. tandfonline.com

Studies with various aryl isocyanates have demonstrated the formation of stable carbamoyl (B1232498) adducts with amino acids. tandfonline.comnih.govnih.gov The reactivity of phenyl isocyanate suggests that this compound can indirectly lead to the widespread, non-specific modification of proteins.

| Amino Acid Residue | Functional Group | Reaction Product | Reference |

| Lysine | ε-amino group | N-phenylcarbamoyl-lysine | nih.govnih.gov |

| N-terminal amino acid | α-amino group | N-phenylcarbamoyl-peptide | nih.govnih.gov |

| Cysteine | Sulfhydryl group | S-phenylcarbamoyl-cysteine | tandfonline.com |

| Serine | Hydroxyl group | O-phenylcarbamoyl-serine | tandfonline.com |

| Tyrosine | Hydroxyl group | O-phenylcarbamoyl-tyrosine | tandfonline.com |

Chemical Consequences of Protein Modification

The carbamoylation of proteins by phenyl isocyanate can have significant chemical and functional consequences. The addition of a phenylcarbamoyl group to the amino groups of lysine or the N-terminus neutralizes their positive charge. This alteration in charge can disrupt the protein's tertiary structure, which is often maintained by electrostatic interactions.

Changes in protein structure can lead to:

Loss of function: Alteration of the active site of an enzyme or a binding site of a receptor.

Protein aggregation: Unfolded or misfolded proteins may aggregate, leading to cellular stress.

Altered protein-protein interactions: The modification of surface residues can interfere with the normal interactions between proteins.

Research on N-aryl-N-nitrosoureas has indicated that the carbamoylating activity of the generated isocyanate is a critical factor in their biological effects. oup.com The extent of protein modification will depend on the concentration and reactivity of the phenyl isocyanate produced from the decomposition of this compound.

Influence of Microenvironment on Reactivity

The chemical reactivity of this compound, like other N-nitrosoureas, is significantly influenced by its immediate chemical surroundings. The rate and efficiency of its decomposition and subsequent alkylation reactions can be modulated by factors within the microenvironment, such as the presence of ions.

Impact of Ionic Strength on Alkylation Efficiency

The mechanism of this enhancement is thought to involve interaction between the metal ions and the nitrosourea (B86855) molecule, facilitating the breakdown process. However, the presence of complexing agents, such as those found in blood serum, can negate this catalytic effect. nih.gov This highlights the complexity of predicting reactivity in a biological milieu.

General salt effects on the solvolysis rates of alkyl halides, which also proceed through carbocation intermediates, have been studied more extensively. In mixed solvent systems, the rates of Sₙ1 reactions, which involve carbocation formation, are often increased by the addition of salts like alkali metal and alkaline earth metal perchlorates. researchgate.netresearchgate.net This is attributed to the stabilization of the forming halide anion by the metal cations. researchgate.net Conversely, the rates of Sₙ2 reactions are typically decreased by the addition of such salts. researchgate.net Given that the decomposition of this compound is expected to generate an isopropyl carbocation, it is plausible that an increase in ionic strength could influence its formation and subsequent alkylation reactions, although direct experimental data for this specific compound is lacking.

The table below summarizes the observed effects of ions on the decomposition of a related nitrosourea, providing a basis for inferring the potential behavior of this compound.

| Compound | Ion | Effect on Decomposition Rate | Reference |

| Ethylnitrosourea (ENU) | Cu²⁺ | Enhanced | nih.gov |

| Ethylnitrosourea (ENU) | Ni²⁺ | Slightly Enhanced | nih.gov |

Interactive Data Table: Click on the headers to sort the data.

Stereochemical Considerations in Molecular Interactions

The stereochemistry of this compound and its interactions with biological macromolecules like DNA are of significant interest. The isopropyl group itself does not render the parent molecule chiral. However, the generation of an isopropyl carbocation as a reactive intermediate introduces important stereochemical considerations for its subsequent reactions.

The isopropyl carbocation is a planar species. fiveable.me When it acts as an electrophile and attacks a nucleophilic center, such as a nitrogen or oxygen atom on a DNA base, the attack can occur from either face of the planar carbocation with theoretically equal probability. utexas.eduyoutube.com If the resulting alkylated product is chiral, this would lead to the formation of a racemic mixture (a 50:50 mixture of enantiomers).

However, the microenvironment of the reaction, particularly within the confines of the DNA double helix, can impose steric constraints that favor attack from one face over the other, leading to a degree of stereoselectivity. The concept of stereo-electronic effects, where the electronic properties and spatial arrangement of both the alkylating agent and the target molecule influence the reaction outcome, is crucial. nih.gov

While direct studies on the stereoselective alkylation by this compound are not available, research on other chiral alkylating agents and their interactions with DNA has demonstrated that stereoselective interactions can occur. For instance, single-stranded DNA has been shown to exhibit different adsorption behaviors on surfaces modified with enantiomers of a chiral molecule, indicating stereoselective interactions. nih.gov Furthermore, the development of catalysts for stereoselective C-H alkylation highlights the possibility of controlling the stereochemical outcome of such reactions. rsc.org

The stability of the isopropyl carbocation is another key factor. It is more stable than a primary carbocation but less stable than a tertiary carbocation due to hyperconjugation. fiveable.me In certain reaction contexts, the formation of nonclassical carbocations can lead to stereoretentive nucleophilic substitutions, preserving the stereochemistry of the starting material. nih.gov However, for a simple, achiral starting material like this compound, the formation of a planar carbocation intermediate is the most likely pathway.

Computational and Theoretical Investigations of 1 Isopropyl 1 Nitroso 3 Phenylurea

Quantum Chemical Characterization of Molecular Structure and Reactivity

Quantum chemical methods are instrumental in characterizing the fundamental electronic and structural properties of molecules. For N-nitrosourea derivatives, these methods help in understanding their stability, reactivity, and potential interactions.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to study the molecular geometries and electronic properties of N-nitrosourea compounds.

Studies on N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosoureas (CCNUs), which are structurally related to 1-Isopropyl-1-nitroso-3-phenylurea, have employed the DFT-B3LYP method with the 6-31+G(d,p) basis set to calculate molecular geometries and electronic structures. researchgate.netacs.org These studies often focus on identifying quantum chemical descriptors that can be correlated with biological activity.

For the parent nitrosourea (B86855) (NU) molecule, DFT calculations have provided detailed information on its optimized geometry. The bond lengths of key functional groups have been determined, offering a reference for understanding the structural parameters in more complex derivatives like this compound. nih.gov The distribution of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for predicting the reactivity of the molecule. In nitrosourea, the HOMO is primarily located on the O1–N1 and N1–N2 bonds, while the LUMO is centered on the N2–C bond. nih.gov This distribution suggests that these regions are the most likely sites for electrophilic and nucleophilic attack, respectively.

Table 1: Calculated Bond Lengths and Angles for Nitrosourea (NU) using DFT

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1–N2 | 1.361 | |

| N2–C | 1.427 | |

| C–N3 | 1.371 | |

| N1–N2–C | 120.9 | |

| N2–C–N3 | 111.7 |

Data sourced from DFT studies on nitrosourea. nih.gov

The electronic properties, such as the HOMO-LUMO energy gap, are indicative of the molecule's chemical reactivity and kinetic stability. For nitrosourea, the calculated HOMO-LUMO gap is approximately 2.49 eV. nih.gov

Ab Initio Calculations for Conformational Analysis

Ab initio methods are computational chemistry methods based on quantum mechanics. They are used to perform high-accuracy calculations without the need for empirical parameters. Conformational analysis using ab initio methods is essential for understanding the three-dimensional structure and flexibility of molecules.

For alkyl- and phenyl-substituted ureas, which represent the core structures of this compound, ab initio calculations at the MP2/aug-cc-pVDZ level of theory have been used to explore their potential energy surfaces. researchgate.net These studies reveal the relative stabilities of different conformers. For instance, in alkylureas, the anti conformations are generally more stable than the syn conformations. researchgate.net In the case of isopropylurea, the energy difference between the anti and syn forms is reported to be 1.67 kcal/mol, as determined by DFT/B3LYP calculations. researchgate.net

The rotational barriers around key single bonds are also a significant aspect of conformational analysis. For the isopropyl group in isopropylurea, the maximum barrier to rotation is predicted to be 6.0 kcal/mol at the MP2 level of theory. researchgate.net For phenylurea, the rotational barrier for the phenyl group is significantly lower, at 2.4 kcal/mol. researchgate.net These values provide insight into the flexibility of the different substituents in this compound.

Table 2: Relative Stabilities of Substituted Urea (B33335) Conformers

| Compound | Method | Most Stable Conformer | Energy Difference (kcal/mol) |

| Isopropylurea | DFT/B3LYP | anti | 1.67 |

| Phenylurea | DFT/B3LYP | anti | 0.16 |

Data sourced from computational studies on substituted ureas. researchgate.net

Theoretical Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of N-nitrosoureas is crucial for predicting their chemical behavior, including their decomposition pathways and reactivity towards other molecules.

Modeling of Decomposition Pathways and Transition States

The decomposition of N-nitrosoureas is a key aspect of their chemistry. Theoretical models have been developed to elucidate the pathways of this process. A general mechanism for the decomposition of N-nitrosoureas involves the formation of an alkyldiazohydroxide, which then breaks down to yield an alkylating agent. nih.gov This process is believed to be central to the biological activity of many N-nitrosourea compounds.

Semiempirical methods like MINDO/3 have been used to study the proposed reaction pathways of N-nitrosourea biodegradation. nih.gov These studies have identified the key roles of the nitroso group and the N3-C7 fragment in the decomposition process. nih.gov The decomposition of specific nitrosoureas, such as N-methyl-N-nitrosourea (MNU) and N-ethyl-N-nitrosourea (ENU), has also been investigated, providing insights into the formation of various decomposition products.

The nature of the substituents on the urea backbone can significantly influence the stability and decomposition pathways. For instance, N-cyclopropyl N-nitrosoureas decompose much more rapidly than N-methyl-N-nitrosourea, with denitrosation being a notable pathway. researchgate.net

Calculation of Activation Energies and Reaction Enthalpies

The energetics of a reaction, including activation energies and reaction enthalpies, determine its feasibility and rate. For N-nitrosoureas, the calculation of these parameters is essential for understanding their stability and reactivity.

Calculations of reaction enthalpies for N-nitrosoureas have confirmed their nature as SN1 reagents. nih.gov The study of energetic materials like HMX and RDX highlights that decomposition processes can be complex, with kinetics and parameters varying significantly with experimental conditions. It is important to note that a single set of kinetic constants may not fully describe the entire decomposition process.

Intrinsic Reaction Coordinate (IRC) Analysis of Key Steps

Intrinsic Reaction Coordinate (IRC) analysis is a computational technique used to map the minimum energy path connecting a transition state to the reactants and products. missouri.eduscm.com This method provides a detailed picture of the reaction mechanism, including the structural changes that occur along the reaction pathway.

IRC analysis has been applied to understand the degradation of nitrosamines, which are closely related to nitrosoureas. For example, the conversion of N-nitrosodimethylamine (NDMA) to a nitrosonium cation, a key step in its mechanism of action, has been studied using IRC. mdpi.com This type of analysis can reveal the step-by-step transformation of the molecule, identifying key intermediates and transition states.

While a specific IRC analysis for this compound is not documented in the available literature, the application of this method to analogous N-nitrosourea decomposition reactions would be invaluable. It could confirm the proposed mechanistic steps, such as the formation of the diazonium ion, and provide a more profound understanding of the factors that govern the reactivity of this class of compounds.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. For this compound, MD simulations would provide insights into its conformational dynamics, interaction with its environment, and how it behaves in a biological context. The simulation would be based on a force field, a set of parameters that defines the potential energy of the system, which would be carefully selected or developed to accurately represent the compound.

A key application of MD simulations is to study how a small molecule like this compound interacts with biological targets, such as proteins or DNA. nih.gov N-nitrosourea compounds are known to be alkylating agents that can interact with DNA. medchemexpress.com Theoretical studies have been conducted on the carcinogenic action of N-nitrosoureas, suggesting that their reactivity is linked to the nitrosogroup and the N3-C7 fragment. nih.gov

MD simulations could elucidate the specific binding modes of this compound to a target protein or a DNA strand. The simulation would track the trajectory of the compound as it approaches and binds to the macromolecule, revealing key information such as:

Binding Affinity: By calculating the free energy of binding, researchers could predict how strongly the compound interacts with its target.

Binding Site: The simulation would identify the specific amino acid residues or DNA bases that form the binding pocket.

Interaction Types: It would detail the nature of the interactions, such as hydrogen bonds, hydrophobic interactions, or van der Waals forces, that stabilize the complex.

This information is crucial for understanding the compound's mechanism of action at a molecular level.

Hypothetical Interaction Data from a Molecular Dynamics Simulation

| Interaction Type | Interacting Residues/Bases | Distance (Å) |

| Hydrogen Bond | Guanine (B1146940) | 2.8 |

| Hydrogen Bond | Cytosine | 3.1 |

| Hydrophobic | Thymine | 3.5 |

| van der Waals | Adenine | 3.9 |

The surrounding solvent can significantly influence the reactivity and decomposition of a molecule. rsc.org For this compound, theoretical studies would likely focus on how different solvents, particularly water, affect its chemical transformations. The decomposition of N-nitrosoureas can be influenced by the solvent environment, with studies showing that solvent deuterium (B1214612) isotope effects can help to elucidate reaction mechanisms. researchgate.net

Theoretical models, such as continuum solvent models or explicit solvent simulations, would be employed to understand these effects. Key areas of investigation would include:

Solvation Free Energy: Calculating the energy change when the compound is transferred from a vacuum to a solvent, which indicates its solubility and stability in that medium.

Reaction Pathways: Mapping out the energy landscape of potential decomposition or reaction pathways in the presence of solvent molecules. This can reveal how the solvent stabilizes transition states or intermediates, thereby altering reaction rates. researchgate.net

Proton Transfer: In aqueous solutions, water molecules can act as proton donors or acceptors, potentially playing a direct role in the reaction mechanism. Theoretical studies can model these proton transfer events.

By understanding the role of the solvent, a more accurate picture of the compound's chemical behavior in a physiological environment can be obtained.

Hypothetical Solvation Data for this compound

| Solvent | Solvation Free Energy (kcal/mol) | Dipole Moment (Debye) |

| Water | -8.5 | 4.2 |

| Ethanol | -6.2 | 3.8 |

| Chloroform | -3.1 | 2.5 |

| Cyclohexane | -0.5 | 1.9 |

Advanced Analytical Methodologies for 1 Isopropyl 1 Nitroso 3 Phenylurea Research

Spectroscopic Techniques for Structural and Mechanistic Studies

Spectroscopy is fundamental to understanding the molecular characteristics of 1-Isopropyl-1-nitroso-3-phenylurea, from its basic structure to its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for gaining detailed structural information and monitoring the progress of chemical reactions in real-time. longdom.org By tracking the appearance of product signals and the disappearance of reactant signals, researchers can gain deep insight into reaction kinetics and mechanisms without the need for sample extraction or calibration. rsc.orgacs.org While specific reaction monitoring studies for the synthesis of this compound are not widely published, the methodology is well-established for related compounds.

The synthesis of N-nitrosoureas typically involves the reaction of a parent urea (B33335) with a nitrosating agent. sci-hub.senih.gov An NMR experiment can be set up to follow this conversion. For this compound, ¹H NMR would be used to monitor the chemical shift changes in the isopropyl and phenyl protons as the reaction proceeds. For instance, the methine proton (-CH) of the isopropyl group and the protons on the phenyl ring would experience a change in their electronic environment upon nitrosation of the adjacent nitrogen, leading to a predictable shift in their corresponding NMR signals. Similarly, ¹³C NMR can be used to track changes in the carbon skeleton. Advanced techniques, such as ¹⁵N NMR, have been employed in mechanistic studies of related compounds to directly observe the nitrogen atoms involved in the nitrosation process. rsc.org

Infrared (IR) and Raman spectroscopy are essential tools for identifying the functional groups within a molecule by measuring its vibrational modes. For this compound, IR spectroscopy provides a clear fingerprint, confirming its structure. Key vibrational bands are expected for the carbonyl (C=O) group of the urea, the N-H bond, the nitroso (N=O) group, and the aromatic C-H bonds of the phenyl ring. longdom.org

The presence of a strong absorption band for the C=O stretch, typically around 1640-1700 cm⁻¹, is a key indicator of the urea backbone. The N=O stretching frequency for the nitroso group is also a critical diagnostic peak. The exact positions of these bands can provide subtle information about the molecular conformation and intermolecular interactions, such as hydrogen bonding.

Table 1: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Isopropyl Group | C-H Stretch | 2850-2970 |

| Urea | C=O Stretch | 1640-1700 |

| Nitroso | N=O Stretch | 1450-1550 |

Note: These are typical frequency ranges and can vary based on the specific molecular environment and sample phase.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is a primary method for kinetic studies. The phenyl ring and the nitroso group in this compound act as chromophores, absorbing light in the UV region. The stability and decomposition of N-nitrosoureas can be profiled using this technique. nih.gov By monitoring the change in absorbance at a specific wavelength corresponding to the N-nitrosourea over time, the rate of its degradation or reaction can be calculated. This is particularly useful for studying its hydrolysis under different pH conditions.

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, is generally less applicable unless the molecule itself is fluorescent or can be derivatized with a fluorescent tag. There is limited information in the public domain regarding the native fluorescence properties of this compound.

Circular Dichroism (CD) spectroscopy is a specialized technique that measures the differential absorption of left- and right-circularly polarized light. It is exclusively used for the analysis of chiral molecules. Since this compound is an achiral molecule, it will not produce a CD signal on its own. Therefore, CD spectroscopy is not a standard technique for its direct analysis. However, it could theoretically be employed to study how this compound interacts with chiral environments, such as proteins or DNA, by observing the induced CD signals in the achiral molecule or changes in the spectrum of the chiral macromolecule.

Chromatographic Separation and Detection Methods

Chromatography is indispensable for the separation, identification, and quantification of N-nitrosoureas from complex mixtures, such as biological fluids or reaction media. tandfonline.com

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of N-nitrosourea compounds. tandfonline.com Its versatility allows for various separation and detection strategies tailored to the specific analytical challenge. The high reactivity and thermal instability of many nitrosoureas make HPLC a superior choice over Gas Chromatography (GC), as it operates at lower temperatures. tandfonline.comacs.org

Reverse-Phase HPLC (RP-HPLC) is the most common separation mode. In this setup, a nonpolar stationary phase is used with a polar mobile phase, causing more polar compounds to elute first. For this compound, its moderate polarity means that a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective for achieving good separation and peak shape.

Diverse detection modes can be coupled with HPLC for sensitive and specific analysis:

UV-Vis/Photodiode Array (PDA) Detection : Due to the presence of the phenyl and nitroso chromophores, UV detection is a straightforward and robust method for quantifying this compound. A PDA detector offers the advantage of acquiring the entire UV spectrum for the eluting peak, which aids in peak identification and purity assessment. tandfonline.com

Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. rsc.orgunl.edu This is crucial for trace analysis in complex matrices like plasma or tissue. MS detection confirms the identity of the compound by its mass-to-charge ratio and can provide structural information through fragmentation patterns. unl.edu

Chemiluminescence Detection : For ultimate sensitivity in detecting nitroso groups, a Thermal Energy Analyzer (TEA) can be used. This detector is highly specific to N-nitroso compounds but is less common in standard laboratories.

Table 2: Representative HPLC Conditions for N-Nitrosourea Analysis

| Parameter | Description |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or gradient elution with a mixture of water and acetonitrile or methanol. |

| Flow Rate | Typically 0.8 - 1.2 mL/min |

| Detector | UV-Vis (e.g., at 230-254 nm) or Mass Spectrometry (MS) for higher sensitivity. tandfonline.comrsc.org |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) to ensure reproducibility. |

Note: These are general conditions and must be optimized for the specific compound and application. tandfonline.com

Gas Chromatography (GC) for Volatile Product Analysis

Gas Chromatography (GC) is a powerful technique for the separation and analysis of compounds that can be vaporized without decomposition. In the context of this compound research, GC is particularly valuable for identifying volatile products that may arise from its synthesis or degradation. The principle of GC involves a sample being vaporized and injected onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase.

A significant advancement in the analysis of N-nitroso compounds is the coupling of GC with a Thermal Energy Analyzer (TEA). The TEA is a highly specific and sensitive detector for compounds containing heat-labile nitrosyl groups. nih.gov The process involves pyrolyzing the effluent from the GC column, which cleaves the N-NO bond to release a nitric oxide (NO) radical. This radical then reacts with ozone in the detector to produce electronically excited nitrogen dioxide, which emits light upon decaying to its ground state. The emitted light is detected by a photomultiplier tube, generating a signal that is highly specific to nitroso compounds. nih.govlabcompare.com This specificity allows for the detection of trace amounts of N-nitroso compounds, such as potential volatile byproducts of this compound, even in complex sample matrices with minimal interference. nih.govlabcompare.com

| Parameter | Typical Condition for Volatile Nitroso Compounds | Purpose |

|---|---|---|

| Column | Capillary column (e.g., DB-5, 30m x 0.25mm ID) | Provides high-resolution separation of volatile analytes. |

| Injector Temperature | 200-250 °C | Ensures rapid volatilization of the sample without thermal degradation of the target analytes. |

| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |

| Oven Program | Temperature gradient (e.g., 50 °C hold for 2 min, then ramp to 280 °C) | Separates compounds based on their boiling points and interaction with the stationary phase. |

| Detector | Thermal Energy Analyzer (TEA) | Provides highly selective and sensitive detection of N-nitroso compounds. selectscience.netchromatographytoday.com |

Capillary Electrophoresis for High-Resolution Separations

Capillary Electrophoresis (CE) offers a high-resolution separation mechanism based on the differential migration of charged species in an electric field. For neutral compounds like this compound, a variation known as Micellar Electrokinetic Capillary Chromatography (MEKC) is employed. In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration. nih.gov These micelles form a pseudo-stationary phase, and neutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles, enabling separation.

Research on structurally similar phenylurea herbicides has demonstrated the efficacy of MEKC for their separation and analysis. nih.govresearchgate.net By optimizing parameters such as buffer pH, surfactant concentration (e.g., sodium dodecylsulfate), and applied voltage, baseline separation of multiple phenylurea compounds can be achieved in a single run, typically in under 30 minutes. nih.govresearchgate.net This methodology is directly applicable to this compound, providing a rapid and efficient means for its separation and quantification in various samples. The addition of modifiers like urea to the buffer can further enhance separation efficiency by altering the hydrophobic interactions between the analyte and the micellar phase. nih.gov

| Parameter | Typical Condition for Phenylurea Analysis | Purpose |

|---|---|---|

| Capillary | Uncoated fused-silica (e.g., 50 µm ID, 60 cm length) | Provides the medium for electrophoretic separation. |

| Background Electrolyte | Phosphate (B84403) or borate (B1201080) buffer (e.g., 20 mM, pH 7.0) | Maintains a stable pH and conducts current. |

| Micellar Agent | Sodium Dodecylsulfate (SDS) (e.g., 20-50 mM) | Forms the pseudo-stationary phase for separating neutral analytes. |

| Separation Voltage | 15-25 kV | Drives the electrophoretic and electroosmotic flow. |

| Detection | UV-Vis (e.g., 210 nm) or Electrochemical Detection | Monitors the separated analytes as they pass the detector window. nih.gov |

Mass Spectrometric Approaches for Identification and Quantification of Reaction Products

Mass spectrometry (MS) is an indispensable tool in chemical analysis, providing information about the mass-to-charge ratio of ions. When coupled with chromatographic separation techniques, it offers unparalleled sensitivity and specificity for the identification and quantification of compounds in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the benchmark technique for analyzing non-volatile compounds in complex matrices like environmental or biological samples. technologynetworks.comyoutube.com For this compound, which may be present with numerous other compounds, LC-MS/MS provides the necessary selectivity and sensitivity. The process involves separating the analyte from the matrix using liquid chromatography, followed by ionization (typically electrospray ionization, ESI) and analysis by two mass analyzers in series (tandem MS). The first mass analyzer selects the precursor ion (the ionized parent molecule), which is then fragmented in a collision cell. The second mass analyzer separates the resulting product ions, creating a unique fragmentation pattern that serves as a structural fingerprint for definitive identification. nih.govnih.gov This technique is routinely used for the analysis of phenylurea herbicides and their metabolites in water and other complex samples at very low concentrations. acs.org

| Parameter | Typical Condition for Pharmaceutical/Pesticide Analysis | Purpose |

|---|---|---|

| LC Column | Reversed-phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) | Separates analytes based on hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid | Elutes compounds from the LC column with varying polarity. |

| Ionization Source | Electrospray Ionization (ESI), positive or negative mode | Generates gas-phase ions from the liquid eluent. acs.org |

| MS Analysis | Tandem Quadrupole (e.g., Triple Quadrupole) | Performs precursor ion selection, fragmentation, and product ion scanning. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides highly specific and sensitive quantification of target analytes. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the separation, identification, and quantification of thermally stable and volatile compounds. It is particularly useful for identifying the degradation products of this compound, which may be formed through thermal, photolytic, or chemical processes. edpsciences.org Similar to GC-TEA, the sample is separated on a GC column. The eluting compounds are then introduced into the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting ions are separated by their mass-to-charge ratio.

Studies on the thermal degradation of phenylurea compounds show that they often break down into characteristic aniline (B41778) and isocyanate derivatives. researchgate.net GC-MS analysis would allow for the separation and identification of these potential degradation products of this compound by comparing their mass spectra to library databases (e.g., NIST) for confident identification. researchgate.netnih.gov

| Degradation Process | Potential Degradation Products of Phenylureas | Analytical Significance |

|---|---|---|

| Thermal Degradation | Substituted anilines, isocyanates | Serve as markers for thermal decomposition pathways. researchgate.net |

| Hydrolysis | Substituted anilines, isopropylamine (B41738) | Indicates breakdown in aqueous environments. |

| Photolysis | Hydroxylated derivatives, dealkylated compounds | Reveals pathways of environmental transformation. edpsciences.org |

Ion Mobility-Mass Spectrometry (IMS-MS) for Intermediate Speciation

Ion Mobility-Mass Spectrometry (IMS-MS) is an advanced analytical technique that adds another dimension of separation to mass spectrometry. nih.gov After ionization, ions are guided into a drift tube filled with a buffer gas. Under the influence of a weak electric field, ions travel through the tube, separating based not only on their mass-to-charge ratio but also on their size, shape, and charge state. youtube.com This gas-phase electrophoretic separation provides a collision cross-section (CCS) value, which is a unique physicochemical property of an ion. youtube.com

The power of IMS-MS lies in its ability to separate isomers—compounds with the same mass but different structures—that are indistinguishable by mass spectrometry alone. rsc.orgnih.gov This capability is highly valuable for mechanistic studies of this compound, where transient or isomeric reaction intermediates may be formed. By separating these species before mass analysis, IMS-MS can provide unique insights into complex reaction pathways and help in the structural characterization of previously unidentifiable intermediates. wsu.edunih.govnih.gov

| Feature | Advantage | Application in this compound Research |

|---|---|---|

| Additional Separation Dimension | Separates ions based on size and shape (Collision Cross-Section). youtube.com | Resolution of isomeric intermediates and products. |

| High Speed | Separations occur on a millisecond timescale. nih.gov | Analysis of transient or unstable reaction intermediates. |

| Structural Information | Provides a collision cross-section (CCS) value for each ion. | Aids in structural elucidation and confirmation of identity. |

| Reduced Spectral Complexity | Separates isobars and reduces background noise. frontiersin.org | Improved signal-to-noise for trace-level analysis in complex mixtures. |

Application of Multiple Reaction Monitoring (MRM) in Mechanistic Investigations

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly sensitive and specific scanning mode used in tandem mass spectrometry (MS/MS), most commonly on triple quadrupole instruments. labce.comproteomics.com.au In an MRM experiment, the first quadrupole (Q1) is set to transmit only the precursor ion of the target analyte. This ion is then fragmented in the collision cell (q2), and the third quadrupole (Q3) is set to transmit only a specific, characteristic product ion. This specific precursor-to-product ion "transition" is monitored over time.

This technique offers exquisite specificity because it is highly unlikely that another compound in the matrix will have the same precursor ion, the same product ion, and the same chromatographic retention time. nih.gov For mechanistic investigations of this compound, MRM can be used to track the formation and decay of the parent compound and its expected intermediates or degradation products simultaneously and quantitatively. By defining specific transitions for each compound of interest, their concentrations can be accurately measured throughout a reaction, providing crucial data to build and validate kinetic models. mdpi.com

| Component | Hypothetical Precursor Ion (m/z) | Hypothetical Product Ion (m/z) | MRM Transition | Investigative Purpose |

|---|---|---|---|---|

| This compound | 222.1 [M+H]⁺ | 164.1 [M-C₃H₇+H]⁺ | 222.1 → 164.1 | Quantification of parent compound decay. |

| Phenylurea (degradation product) | 137.1 [M+H]⁺ | 94.1 [M-NCO+H]⁺ | 137.1 → 94.1 | Tracking the formation of a key degradation product. |

| Aniline (degradation product) | 94.1 [M+H]⁺ | 67.1 [C₅H₅]⁺ | 94.1 → 67.1 | Confirming a major fragmentation pathway. |

Emerging Analytical Tools and Process Analytical Technology (PAT)

The landscape of chemical analysis is continually evolving, with new technologies offering greater speed, sensitivity, and efficiency. For a compound like this compound, which may be of interest as a potential genotoxic impurity (PGI), these advancements are particularly pertinent. researchgate.netnih.gov

Real-time Monitoring Techniques (e.g., Pressurized Sample Infusion-Mass Spectrometry)

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, intermediate formation, and degradation pathways. researchgate.net Pressurized Sample Infusion (PSI) coupled with Mass Spectrometry (MS) is a powerful technique for this purpose. researchgate.netresearchgate.net

Pressurized Sample Infusion-Mass Spectrometry (PSI-MS)

PSI-MS allows for the continuous introduction of a sample solution directly into the mass spectrometer's ionization source. researchgate.netresearchgate.net This is achieved by applying a slight overpressure of an inert gas to the reaction vessel, which pushes the solution through a capillary into the MS. acs.orgyoutube.com This method is advantageous for its ability to monitor reactions in real-time under air- and moisture-free conditions. researchgate.netacs.org

Key features of PSI-MS include:

Continuous Data Acquisition: Provides a dynamic profile of the reaction over time, rather than static snapshots from discrete time points. researchgate.net

Minimal Sample Preparation: Often, the reaction mixture can be analyzed directly without extensive workup. rsc.org

Versatility: Applicable to a wide range of solvents and reaction temperatures. researchgate.net

For the study of this compound, PSI-MS could be employed to:

Monitor its synthesis in real-time to optimize reaction conditions.

Study its degradation kinetics under various conditions (e.g., different pH, temperature, light exposure).

Identify and characterize transient intermediates formed during its reactions.

Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework defined by the U.S. Food and Drug Administration (FDA) for designing, analyzing, and controlling manufacturing processes. mt.comwikipedia.org The goal of PAT is to ensure final product quality by monitoring critical process parameters (CPPs) that affect critical quality attributes (CQAs) in real-time or near real-time. mt.comstepscience.com This approach represents a shift from traditional quality control, which relies on testing the final product, to a more proactive approach of building quality into the process itself. mt.comstepscience.com

PAT implementation involves a combination of tools:

In-line and On-line Analyzers: Instruments such as near-infrared (NIR) spectroscopy, Raman spectroscopy, and mass spectrometry are integrated directly into the process stream for continuous monitoring. wikipedia.orgamericanpharmaceuticalreview.com

Multivariate Data Analysis: Statistical tools are used to analyze the large datasets generated by PAT analyzers to understand process variability and its impact on product quality. wikipedia.org

Knowledge Management: A systematic approach to capturing and utilizing process knowledge. mt.com

In the context of this compound research and potential production, PAT could be applied to:

Ensure consistent synthesis by monitoring key reaction parameters.

Control impurity levels by identifying and mitigating their formation during the process.

Optimize process efficiency and reduce waste. wikipedia.org

Automated Sample Preparation and Analysis Systems

Automation in the analytical laboratory significantly improves throughput, reproducibility, and reduces the potential for human error. thermofisher.comsotax.com For the analysis of trace-level impurities like nitrosoureas, automated systems are invaluable. thermofisher.com

Automated Sample Preparation

Manual sample preparation can be a time-consuming and error-prone part of the analytical workflow. thermofisher.com Automated systems can perform tasks such as:

Weighing and dispensing of samples and reagents.

Liquid-liquid or solid-phase extraction to isolate and concentrate the analyte. theanalyticalscientist.com

Dilution and transfer to vials for analysis. sotax.com

For instance, the Thermo Scientific™ TriPlus™ RSH SMART autosampler can be programmed to perform complex sample preparation workflows, minimizing manual intervention and improving precision. thermofisher.com Similarly, technologies like the JetX™ system can automate the extraction of active pharmaceutical ingredients (APIs) from various dosage forms. sotax.com These systems not inly increase efficiency but also enhance data integrity through complete traceability of the preparation process. sotax.com

Integrated Analysis Systems

Modern analytical platforms often integrate automated sample preparation directly with the analytical instrument, such as a liquid chromatograph or mass spectrometer. evosep.com This creates a seamless workflow from sample to result, further increasing throughput and reducing the chance of sample degradation or contamination. thermofisher.com For large-scale studies, such as metabolomics or impurity screening, these integrated systems are essential. evosep.comnih.gov

| Automated System Component |

Analytical Challenges and Method Development

The analysis of nitrosoureas like this compound presents several analytical challenges that must be addressed during method development to ensure accurate and reliable results. researchgate.net

Sensitivity and Selectivity Considerations

Sensitivity

Due to their potential genotoxicity, nitrosamines are often regulated at very low levels (parts per billion or even lower). theanalyticalscientist.comellutia.com Achieving the required sensitivity is a primary challenge in their analysis. theanalyticalscientist.com Mass spectrometry is the preferred technique due to its high sensitivity and selectivity. theanalyticalscientist.com Techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used. eurofins.com High-resolution mass spectrometry (HRMS) offers excellent mass accuracy and resolving power, further enhancing confidence in identification and quantification at trace levels. nih.gov

Selectivity

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample matrix. nih.gov Matrix interference can lead to inaccurate results, including false positives. thermofisher.comeurofins.com Chromatographic separation prior to detection is crucial for separating the analyte from potentially interfering compounds. theanalyticalscientist.com The choice of chromatographic conditions (e.g., column type, mobile phase) and mass spectrometer settings (e.g., precursor and product ions for multiple reaction monitoring) must be carefully optimized to achieve the desired selectivity. researchgate.neteurofins.com The potential for cross-reactivity with other compounds in the sample is a significant consideration, and thorough method validation is necessary to assess and mitigate this risk. nih.govnih.gov

Stability and Handling Requirements for Nitrosoureas in Analysis

Stability

Nitrosoureas are known to be chemically labile, which poses a significant challenge for their analysis. nih.gov They can degrade under various conditions, including exposure to light, heat, and certain pH levels. thermofisher.comacs.org For example, many nitrosoureas show significant degradation in phosphate-buffered saline (PBS) at a neutral pH of 7 within a short period at room temperature. nih.gov Their stability can be improved by refrigeration and by adjusting the pH of the solution to be more acidic. nih.gov

The thermal instability of some nitrosamines can also be a problem, particularly for GC-based methods where high temperatures are used for injection. eurofins.com This can lead to in-situ formation or degradation of the analyte, resulting in inaccurate quantification. eurofins.com In such cases, LC-based methods, which operate at room temperature, are often preferred. eurofins.com

Handling

Q & A

Q. What are the recommended safety protocols for handling 1-isopropyl-1-nitroso-3-phenylurea in laboratory settings?

Methodological Answer:

- Exposure Controls : Use mechanical exhaust systems and safety showers to mitigate accidental exposure .

- Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Full-body chemical-resistant clothing is mandatory to prevent skin contact .

- Handling Advice : Avoid inhalation of vapors and direct contact; wash contaminated clothing before reuse. Conduct regular risk assessments due to limited toxicological data .

Q. How can researchers synthesize this compound, and what are the critical reaction parameters?

Methodological Answer:

- Synthetic Route : Start with the parent urea derivative (e.g., 1-isopropyl-3-phenylurea) and oxidize using agents like hydrogen peroxide or potassium permanganate under controlled acidic conditions to introduce the nitroso group .

- Key Parameters : Monitor reaction temperature (typically 0–5°C to avoid over-oxidation) and pH (maintain acidic conditions, pH ~3–4). Use TLC or HPLC to track nitroso group formation .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Employ NMR (¹H/¹³C) to identify the nitroso (-N=O) and isopropyl groups. IR spectroscopy can confirm the urea backbone (C=O stretch ~1650 cm⁻¹) .

- Purity Assessment : Use HPLC with UV detection (λ = 254 nm) or GC-MS for volatile impurities. Elemental analysis validates stoichiometry .

Q. How should researchers design experiments to assess the compound’s biological activity?

Methodological Answer:

- In Vitro Screening : Use dose-response assays (e.g., microdilution for antimicrobial activity) with positive/negative controls. Adjust solvent (DMSO) concentrations to <1% to avoid cytotoxicity .

- Data Interpretation : Apply statistical tools (e.g., ANOVA) to compare efficacy against reference compounds. Include replicates (n ≥ 3) to ensure reproducibility .

Advanced Research Questions

Q. What strategies resolve contradictions in toxicity data for this compound?

Methodological Answer:

- Comparative Toxicology : Cross-reference in silico predictions (e.g., QSAR models) with empirical data from acute toxicity assays (OECD 423 guidelines). Validate using zebrafish embryo assays (FET test) for developmental toxicity .

- Meta-Analysis : Aggregate data from structurally analogous nitroso compounds (e.g., phenylurea derivatives) to infer potential hazards .

Q. How can factorial design optimize reaction conditions for synthesizing high-purity this compound?

Methodological Answer:

- Variable Selection : Test factors like oxidant concentration (e.g., 5–15% H₂O₂), temperature, and reaction time. Use a 2³ factorial design to identify interactions .

- Response Surface Methodology (RSM) : Model yield and purity as responses. Optimize using Central Composite Design (CCD) to achieve >90% purity .

Q. What advanced separation techniques improve purification of this compound from byproducts?

Methodological Answer:

Q. How do computational models enhance understanding of the nitroso group’s reactivity in this compound?

Methodological Answer:

- DFT Calculations : Simulate nitroso group interactions using Gaussian09 at the B3LYP/6-311++G(d,p) level. Analyze electron density maps to predict sites for electrophilic/nucleophilic attacks .

- Molecular Dynamics (MD) : Model solvation effects in polar aprotic solvents (e.g., DMF) to study stability under storage conditions .

Q. What theoretical frameworks guide mechanistic studies of nitroso-urea decomposition pathways?

Methodological Answer:

- Kinetic Modeling : Apply Arrhenius equations to thermal decomposition data (TGA/DSC). Determine activation energy (Eₐ) via isoconversional methods (e.g., Friedman analysis) .

- Mechanistic Probes : Use isotopic labeling (¹⁵N) and trapping agents (e.g., TEMPO) to identify radical intermediates during decomposition .

Q. How can researchers integrate this compound into supramolecular systems for material science applications?

Methodological Answer:

- Co-crystallization : Screen with hydrogen-bond acceptors (e.g., pyridine derivatives) using solvent-drop grinding. Characterize via X-ray crystallography .

- Self-Assembly Studies : Monitor aggregation in non-polar solvents using DLS and TEM. Correlate with NOESY NMR data to confirm intermolecular interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.